2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034263-40-4
VCID: VC7207879
InChI: InChI=1S/C18H14N4O3S/c23-15-9-12(11-3-1-2-4-13(11)21-15)17(24)19-6-7-22-10-20-14-5-8-26-16(14)18(22)25/h1-5,8-10H,6-7H2,(H,19,24)(H,21,23)
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Molecular Formula: C18H14N4O3S
Molecular Weight: 366.4

2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide

CAS No.: 2034263-40-4

Cat. No.: VC7207879

Molecular Formula: C18H14N4O3S

Molecular Weight: 366.4

* For research use only. Not for human or veterinary use.

2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide - 2034263-40-4

Specification

CAS No. 2034263-40-4
Molecular Formula C18H14N4O3S
Molecular Weight 366.4
IUPAC Name 2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C18H14N4O3S/c23-15-9-12(11-3-1-2-4-13(11)21-15)17(24)19-6-7-22-10-20-14-5-8-26-16(14)18(22)25/h1-5,8-10H,6-7H2,(H,19,24)(H,21,23)
Standard InChI Key AWNRSZJAPVGINL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4

Introduction

2-Hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide is a complex organic compound that combines a quinoline core with a thieno[3,2-d]pyrimidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural features.

Synthesis Methods

The synthesis of 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thieno[3,2-d]pyrimidine core, followed by alkylation to introduce the ethyl group, and finally, coupling with quinoline-4-carboxylic acid derivatives.

Synthetic Steps

  • Formation of Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

  • Alkylation: Introduction of the ethyl group via alkylation reactions.

  • Coupling with Quinoline Derivative: Amide bond formation using coupling reagents like EDC and HOBt.

Biological and Medicinal Applications

This compound is researched for its potential in medicinal chemistry, particularly in developing agents with biological activities such as enzyme inhibition or interaction with specific protein targets.

Potential Targets

  • Enzyme Inhibition: Similar compounds have shown promise in inhibiting enzymes involved in signal transduction pathways.

  • Anticancer and Anti-inflammatory Properties: The structural features suggest potential applications in developing anticancer and anti-inflammatory agents.

Hazards and Safety

While specific safety data for this compound is limited, handling heterocyclic compounds generally requires caution due to potential toxicity and reactivity.

Research Findings and Future Directions

Research on 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide is ongoing, focusing on its synthesis, biological activities, and potential applications in medicine. Further studies are needed to fully explore its pharmacological effects and optimize its synthesis for large-scale production.

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